

# Spectroscopic Analysis of p-Menthane-1,2-diol: A Technical Guide

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## Compound of Interest

Compound Name: *P-Menthane-1,2-diol*

Cat. No.: *B15342277*

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This technical guide provides a summary of available spectroscopic data for **p-menthane-1,2-diol**, a monoterpenoid of interest in various research fields. Due to the limited availability of published experimental spectra for this specific compound, this document combines data from public databases with generalized experimental protocols applicable to this class of molecules.

## Data Presentation

The following tables summarize the available quantitative data for **p-menthane-1,2-diol**. It is important to note that a complete experimental dataset is not readily available in the peer-reviewed literature.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

A complete, experimentally verified NMR dataset for **p-menthane-1,2-diol** is not currently available in public spectral databases. The analysis of related diol compounds suggests that spectra would be recorded on spectrometers operating at frequencies of 400 MHz for  $^1\text{H}$  NMR and 100.6 MHz for  $^{13}\text{C}$  NMR, often using deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) as the solvent.

$^1\text{H}$  NMR (Proton NMR): Predicted chemical shifts would show signals corresponding to the methyl and isopropyl groups, as well as the protons on the cyclohexane ring and the hydroxyl

protons. The hydroxyl proton signals can be broad and their chemical shift is highly dependent on solvent and concentration.

<sup>13</sup>C NMR (Carbon-13 NMR): The spectrum would be expected to show distinct signals for each of the ten carbon atoms in the **p-menthane-1,2-diol** structure, unless there is symmetry leading to equivalent carbons. The carbons bearing the hydroxyl groups would appear in the downfield region typical for alcohols.

Table 2: Infrared (IR) Spectroscopy Data

A full experimental IR spectrum for **p-menthane-1,2-diol** is not readily available. However, the characteristic absorption bands for its functional groups can be predicted.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Description
O-H (Alcohol)	3600 - 3200 (broad)	Stretching vibration, indicative of hydrogen bonding.
C-H (Alkane)	3000 - 2850	Stretching vibration of sp <sup>3</sup> hybridized carbons.
C-O (Alcohol)	1260 - 1000	Stretching vibration.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data for **p-menthane-1,2-diol** is available from the PubChem database. The data was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/z (Mass-to-Charge Ratio)	Interpretation	Source
125	Fragment Ion	<a href="#">[1]</a>
111	Fragment Ion	<a href="#">[1]</a>

## Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for **p-menthane-1,2-diol** are not published. However, the following are generalized procedures for the analysis of diols and terpenoids.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for the NMR analysis of a diol involves dissolving a small sample of the compound in a deuterated solvent.<sup>[2]</sup>

- **Sample Preparation:** A few milligrams of **p-menthane-1,2-diol** would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.<sup>[2]</sup> Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For <sup>1</sup>H NMR, data would be acquired at a frequency such as 400 MHz. For <sup>13</sup>C NMR, a frequency of around 100.6 MHz is common.<sup>[3]</sup> A number of scans are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

### Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a liquid or solid sample.

- **Background Spectrum:** A background spectrum of the clean ATR crystal is recorded.<sup>[4]</sup> This accounts for any atmospheric or instrumental interferences.
- **Sample Application:** A small amount of **p-menthane-1,2-diol** is placed directly onto the ATR crystal.<sup>[4]</sup>
- **Spectrum Acquisition:** The IR spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.<sup>[5]</sup> Multiple scans are averaged to obtain a high-quality spectrum.

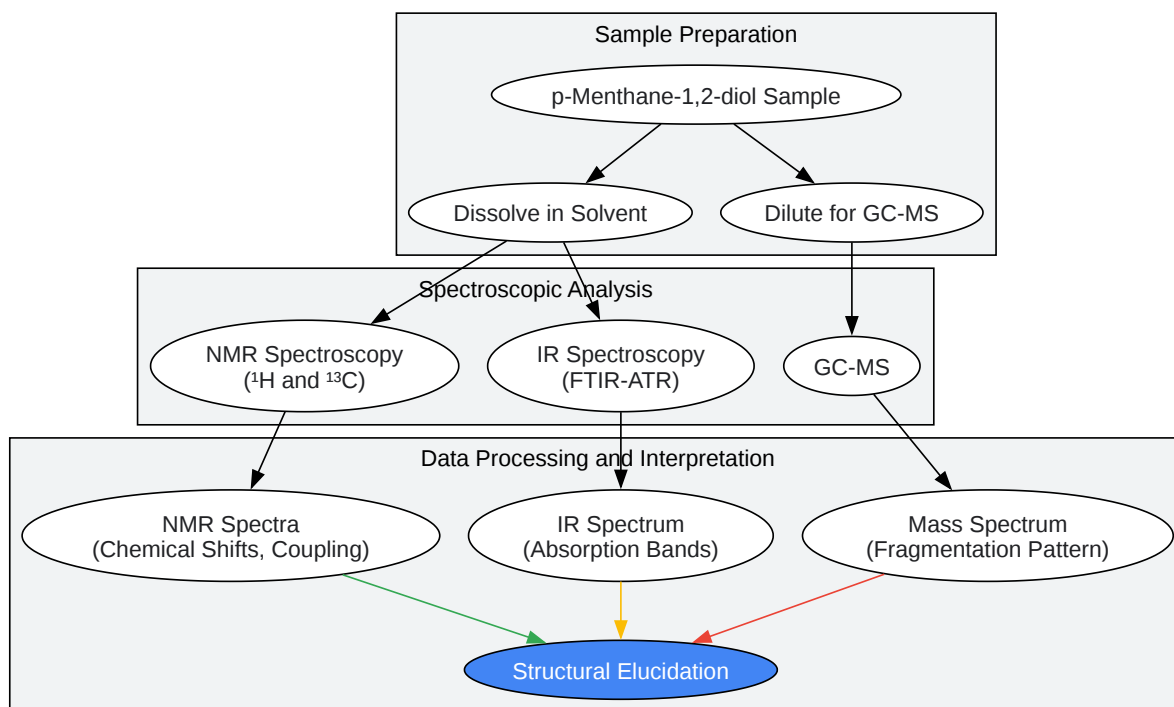
- **Data Analysis:** The resulting spectrum shows the absorbance or transmittance of infrared radiation as a function of wavenumber ( $\text{cm}^{-1}$ ). The characteristic absorption bands are then assigned to the functional groups within the molecule.

### Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like terpenoids.

- **Sample Preparation:** A dilute solution of **p-menthane-1,2-diol** is prepared in a suitable volatile solvent, such as hexane or ethyl acetate.
- **Gas Chromatography (GC):** A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- **Mass Spectrometry (MS):** As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment. The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
- **Data Analysis:** A mass spectrum is generated for each eluting component, showing the relative abundance of the different fragment ions. This fragmentation pattern serves as a molecular fingerprint that can be used for identification by comparison to spectral libraries.

## Mandatory Visualization



General Workflow for Spectroscopic Analysis of p-Menthane-1,2-diol

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Caption: Workflow for Spectroscopic Analysis.

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## References

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